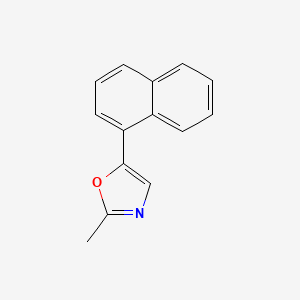

2-Methyl-5-(1-naphthyl)oxazole

Description

Contextual Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Endeavors

Oxazole derivatives are a critical class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. tandfonline.comsemanticscholar.orgigi-global.comresearchgate.net Their unique structural and electronic properties make them versatile building blocks in various scientific domains. tandfonline.comnumberanalytics.com The oxazole ring is a common motif in numerous natural products and medicinally important molecules, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. igi-global.comresearchgate.netnumberanalytics.compharmaguideline.com

In modern research, oxazoles are recognized for their applications in materials science, particularly in the development of fluorescent dyes and polymers for optoelectronic applications. numberanalytics.comirjmets.com Their ability to engage in various chemical transformations, such as cycloaddition reactions, makes them valuable intermediates in the synthesis of more complex molecular architectures. pharmaguideline.com The diverse reactivity and broad applicability of the oxazole scaffold underscore its importance in driving innovation across multiple chemical disciplines. tandfonline.comsemanticscholar.org

Rationale for Investigating Naphthyl-Substituted Oxazole Systems

The incorporation of a naphthyl group into the oxazole framework, as seen in 2-Methyl-5-(1-naphthyl)oxazole, introduces significant modifications to the molecule's photophysical and biological properties. The naphthalene (B1677914) moiety, a polycyclic aromatic hydrocarbon, extends the π-conjugated system of the oxazole ring. This extension often leads to enhanced fluorescence properties, making such compounds promising candidates for applications as fluorescent probes and laser dyes. jlu.edu.cnnih.gov

Furthermore, the lipophilic nature of the naphthyl group can influence the molecule's interaction with biological targets. The substituent at the 2-position of the naphtho[1,2-d]oxazole core significantly impacts its properties. For instance, a methyl group, as in the title compound, is associated with moderate cholinesterase inhibition, while other substituents can lead to enhanced antimicrobial activity or increased polarity. The investigation of naphthyl-substituted oxazoles is therefore driven by the potential to create novel materials with tailored optical properties and to develop new therapeutic agents with improved efficacy.

Historical Development and Evolution of Research on Oxazole Chemistry

The history of oxazole chemistry dates back to the 19th century. The first synthesis of an oxazole derivative, 2-methyl oxazole, was recorded in 1876. semanticscholar.orgijpsonline.com A significant milestone in oxazole synthesis was the Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.orgsynarchive.com This method involves the cyclodehydration of 2-acylamino-ketones to form oxazoles and has been widely applied in the synthesis of various oxazole-containing molecules. pharmaguideline.comwikipedia.org

Another pivotal development was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilizes a cyanohydrin and an aldehyde to produce 2,5-disubstituted oxazoles. wikipedia.org Later, in 1972, the van Leusen reaction emerged as a powerful tool for synthesizing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comorganic-chemistry.orgnih.gov This reaction has become a cornerstone for the preparation of a wide range of oxazole derivatives. mdpi.comnih.gov The continuous development of new synthetic methodologies has significantly expanded the accessibility and diversity of oxazole compounds, fueling their exploration in various scientific fields. ijpsonline.com

Scope and Academic Relevance of Studying this compound Derivatives

The study of this compound and its derivatives holds significant academic and practical relevance. Research in this area contributes to a deeper understanding of structure-property relationships in heterocyclic chemistry. By systematically modifying the substituents on the oxazole and naphthalene rings, researchers can fine-tune the photophysical and biological characteristics of these molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-methyl-5-naphthalen-1-yl-1,3-oxazole |

InChI |

InChI=1S/C14H11NO/c1-10-15-9-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |

InChI Key |

YDKFRMLTBYQRBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 1 Naphthyl Oxazole and Advanced Oxazole Scaffolds

Classical and Established Protocols for Oxazole (B20620) Ring Construction

The foundational methods for oxazole synthesis have been known for over a century and continue to be relevant. These reactions typically involve the cyclization of acyclic precursors through dehydration or condensation mechanisms. slideshare.netchemeurope.com

Named after Sir Robert Robinson and Siegmund Gabriel, this synthesis is a cornerstone of oxazole chemistry, first described in 1909 and 1910. ijpsonline.comwikipedia.org The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgderpharmachemica.com To synthesize 2-Methyl-5-(1-naphthyl)oxazole, the required starting material is N-(2-(1-naphthyl)-2-oxoethyl)acetamide .

The mechanism proceeds via protonation of the keto and amide carbonyl groups, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated ketone, forming a cyclic intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring. A critical component of this synthesis is the use of a strong cyclodehydrating agent. While traditional agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are effective, they can sometimes lead to low yields. ijpsonline.com The use of polyphosphoric acid (PPA) or trifluoroacetic anhydride (B1165640) (TFAA) has been shown to significantly improve yields. ijpsonline.comwikipedia.org

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Concentrated, heat | Low to Moderate | ijpsonline.com |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, heat | Low to Moderate | ijpsonline.com |

| Phosphorus Oxychloride (POCl₃) | Inert solvent, heat | Low to Moderate | ijpsonline.com |

| Polyphosphoric Acid (PPA) | Heat | Moderate to Good (50-60%) | ijpsonline.comijpsonline.com |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Good | wikipedia.org |

The Erlenmeyer-Plöchl synthesis, discovered by Friedrich Gustav Carl Emil Erlenmeyer, is a classical method for preparing amino acids and azlactones (oxazolones). wikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). ijpsonline.comwikipedia.org

For the synthesis of a precursor to this compound, N-acetylglycine would be condensed with 1-naphthaldehyde . This condensation forms a 4-arylidene-2-methyl-5(4H)-oxazolone intermediate. ijpsonline.comnih.gov These azlactones are versatile intermediates in their own right and can be used to synthesize a variety of compounds. researchgate.net While the direct conversion of this specific azlactone to this compound is not the most common route, the Erlenmeyer-Plöchl reaction is fundamental to oxazole chemistry and showcases the construction of the core ring system from different precursors. The reaction has been extensively studied with various aromatic aldehydes. nih.gov

Table 2: Examples of Erlenmeyer-Plöchl Azlactone Synthesis

| Aldehyde | N-Acyl Glycine | Product (Azlactone) | Yield | Reference |

| Benzaldehyde | Hippuric Acid | (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one | High | wikipedia.org |

| Various Aromatic Aldehydes | Terephthaloyl-bis-glycine | Bis(4-(Z)-benzylidene)oxazol-5(4H)-one) | 58-85% | nih.gov |

| Aromatic Aldehydes | Hippuric Acid | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Good | researchgate.net |

The Bredereck reaction provides an efficient and economical pathway to substituted oxazoles by reacting α-haloketones with amides, most commonly formamide (B127407). chemeurope.comijpsonline.comijpsonline.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com To generate this compound, the reaction would involve the condensation of an α-halo-1-(1-naphthyl)ethanone (e.g., 2-bromo-1-(1-naphthyl)ethanone) with acetamide . The reaction proceeds through initial N-alkylation of the amide by the haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

Table 3: Representative Bredereck Reaction Scheme

| α-Haloketone | Amide | Product |

| 2-Bromo-1-(1-naphthyl)ethanone | Acetamide | This compound |

| α-Haloketone (General) | Formamide | 4-Substituted Oxazole |

The Davidson synthesis is another classical route that constructs the oxazole ring from α-acyloxyketones in the presence of ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate, typically in refluxing acetic acid. atlanchimpharma.com The key step in this synthesis is the formation of an imidate intermediate which then undergoes cyclization. atlanchimpharma.com

To prepare this compound via this route, the starting material would be 1-oxo-1-(1-naphthyl)ethan-2-yl acetate . This substrate, upon reaction with ammonium acetate, would first form the corresponding imidate, which subsequently cyclizes and dehydrates to yield the target disubstituted oxazole.

Modern and Catalytic Approaches for this compound Formation

While classical methods are robust, modern synthesis focuses on efficiency, milder reaction conditions, and functional group tolerance. Catalytic methods and reactions with novel reagents have expanded the toolkit for creating complex oxazole scaffolds.

A significant modern method for oxazole synthesis was developed by van Leusen and coworkers in 1972. ijpsonline.comnih.gov The reaction is a powerful one-pot strategy for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govorganic-chemistry.orgwikipedia.org The standard Van Leusen reaction produces 5-substituted oxazoles. mdpi.com

To achieve the synthesis of This compound , a modification is required. Instead of the parent TosMIC, a substituted derivative, 1-(isocyanoethyl)tosylmethane (TosCH(CH₃)NC) , is used. The reaction is a [3+2] cycloaddition where the TosMIC derivative provides the C2-N-C3 atoms (including the C2-methyl group) and the aldehyde, in this case 1-naphthaldehyde , provides the C5-C4-O atoms. mdpi.com The mechanism begins with the deprotonation of the TosMIC derivative, which then attacks the aldehyde. The resulting adduct cyclizes to an oxazoline (B21484) intermediate. Subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) yields the final aromatic oxazole. nih.govorganic-chemistry.orgmdpi.com This method is highly versatile and has been used to synthesize a wide array of oxazole-containing molecules. nih.govmdpi.com

Table 4: Van Leusen Synthesis for 2,5-Disubstituted Oxazoles

| Aldehyde | TosMIC Derivative | Base | Product | Reference |

| 1-Naphthaldehyde | 1-(isocyanoethyl)tosylmethane | K₂CO₃ | This compound | mdpi.com |

| Benzaldehyde | 1-(isocyanoethyl)tosylmethane | K₂CO₃ | 2-Methyl-5-phenyloxazole | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ | 5-(2-chloroquinolin-3-yl)oxazole | nih.govmdpi.com |

| Various Aldehydes | TosMIC | Ambersep® 900(OH) | Various 5-substituted oxazoles | mdpi.com |

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides stands out as a versatile and widely employed strategy for the synthesis of oxazoles. tandfonline.comscispace.com This transformation can be catalyzed by a range of transition metals, including gold, zinc, and palladium, as well as by Brønsted acids or strong bases. scispace.comscispace.com The general mechanism involves the activation of the alkyne moiety by the catalyst, followed by an intramolecular attack of the amide oxygen, leading to the formation of the five-membered oxazole ring.

Gold catalysts, in particular, have shown high efficiency in promoting this cyclization. For instance, gold-catalyzed one-pot reactions starting from 3-trimethylsilyl propargylic alcohols and amides can produce substituted oxazoles through a sequence of propargylic substitution and subsequent cycloisomerization. rroij.com Similarly, zinc(II) triflate [Zn(OTf)₂] has been effectively used to catalyze a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, demonstrating the dual role of the catalyst as both a π-acid and a σ-acid. acs.org

While many methods focus on metal catalysis, simpler reagents like silica (B1680970) gel have also been shown to mediate the cycloisomerization of propargylic amides to yield 2,5-disubstituted and 2,4,5-trisubstituted oxazoles under mild conditions. nih.gov The choice of catalyst and reaction conditions allows for the synthesis of a diverse range of oxazole derivatives. scispace.com For the synthesis of this compound, this methodology would typically involve a propargylic amide derived from N-(1-naphthyl)propiolamide and a methyl group source or by starting with an appropriately substituted propargylic amide.

Table 1: Examples of Cycloisomerization Reactions for Oxazole Synthesis

| Catalyst/Mediator | Substrates | Product Type | Yield | Reference |

| Zn(OTf)₂ | N-(propargyl)arylamides and allylic alcohols | Allylic oxazoles | Good | acs.org |

| SiO₂ | Propargyl amides | 2,5-disubstituted oxazol-5-yl carbonyl compounds | Good | nih.gov |

| Gold Catalyst | 3-trimethylsilyl propargylic alcohols and amides | Substituted oxazoles | - | rroij.com |

| λ³-Iodane (PIDA) | N-propargyl amides | Oxazoles with oxygenated side chains | 67-92% | scispace.com |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura on oxazole precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including oxazoles. researchgate.netscielo.br These methods allow for the introduction of aryl, alkyl, or vinyl substituents onto a pre-formed oxazole ring, offering a convergent approach to complex molecules like this compound. tandfonline.com

The Suzuki-Miyaura reaction is a prominent example, typically involving the coupling of a halo-oxazole with an organoboron reagent. tandfonline.comresearchgate.net To synthesize the target molecule, one could envision a reaction between a 5-halo-2-methyloxazole and a naphthalene-1-boronic acid. The regioselectivity of these couplings is a critical aspect. Research has shown that direct arylation of oxazoles can be selectively tuned to either the C2 or C5 position by choosing appropriate phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org

Other palladium-catalyzed reactions like Stille and Negishi couplings have also been successfully applied. researchgate.netnih.gov For instance, 4-trifloyloxazoles can be coupled with alkyne-derived vinylstannanes (Stille) or vinylzincs (Negishi) to produce highly functionalized oxazoles. nih.gov These strategies are particularly valuable for building complex natural product scaffolds. researchgate.netnih.gov The development of methods for the direct C-H arylation of oxazoles further enhances the efficiency of these approaches by avoiding the need to pre-functionalize the oxazole ring with a halide or triflate. beilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling for Oxazole Functionalization

| Coupling Reaction | Oxazole Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2,4-dihalooxazoles | Arylboronic acid | Pd catalyst | Trisubstituted oxazoles | researchgate.net |

| Suzuki-Miyaura | 4-substituted oxazole | Aryl bromide | Pd(PPh₃)₄/CuI | Directly arylated oxazoles | tandfonline.com |

| Stille Coupling | 4-trifloyloxazole | Alkyne-derived vinylstannane | Pd catalyst | Functionalized oxazoles | nih.gov |

| Direct Arylation | Oxazole | Aryl bromide | Pd(0)/Cu(I) | C2-arylated oxazoles | beilstein-journals.org |

Copper-Catalyzed and Other Transition Metal-Mediated Syntheses

Copper catalysis offers an economical and efficient alternative for the synthesis of oxazoles. scispace.comresearchgate.net These reactions often proceed via tandem oxidative cyclizations or multicomponent pathways, enabling the construction of polysubstituted oxazoles from simple starting materials. researchgate.net A common approach involves the copper-catalyzed reaction of α-diazoketones with amides, which yields 2,4-disubstituted oxazoles. tandfonline.com

Copper(II) triflate [Cu(OTf)₂] has been identified as an effective catalyst for the coupling of substituted α-diazoketones with amides in 1,2-dichloroethane, affording the desired products in high yields. ijpsonline.com Another strategy involves the copper-catalyzed oxidative cyclization of enamides, which proceeds at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a novel cascade reaction catalyzed by palladium and mediated by copper has been developed, where trisubstituted oxazoles are formed through the formation of C–N and C–O bonds, using water as the oxygen source. rsc.org

Besides copper, other transition metals like iron and rhodium have also been utilized in oxazole synthesis. irjmets.com These metal-catalyzed reactions provide a broad toolkit for accessing diverse oxazole structures, including those that are challenging to obtain through traditional methods. irjmets.com

Table 3: Copper-Catalyzed and Other Metal-Mediated Oxazole Syntheses

| Metal Catalyst | Starting Materials | Reaction Type | Yield | Reference |

| Copper(II) triflate | α-diazoketones and amides | Coupling/Cyclization | up to 87% | ijpsonline.com |

| Copper(II) acetate | Primary amines and α-ketoesters | Cyclization | - | researchgate.net |

| Pd(OAc)₂ / Cu(OAc)₂ | Enol-amides and anilines | Oxidative Cyclization | - | rsc.org |

| Copper(I) | 1-Alkynes and acyl azides | Oxidative Cyclization | Good | tandfonline.com |

Metal-Free C-O Bond Cleavage Methodologies

In a shift towards more sustainable chemistry, metal-free synthetic strategies have gained significant attention. A notable development is the synthesis of substituted oxazoles via the metal-free cleavage of a C-O bond in an ester, followed by cyclization. rsc.orgrsc.org This one-pot process combines C-O bond cleavage with the formation of new C-N and C-O bonds, accommodating a wide range of functional groups. rsc.orgresearchgate.net

The reaction typically involves the cyclization of a substituted 2-oxo-2-phenylethyl acetate with an amine. rsc.org This method has been shown to work with various primary amines, including those with heterocyclic moieties and sterically demanding substrates, producing moderate to excellent yields. researchgate.net The protocol is valued for being environmentally benign and expanding the substrate scope beyond what is common in many traditional methods. rsc.org This approach represents a novel disconnection for oxazole synthesis, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orggrafiati.com

Table 4: Metal-Free Synthesis of Substituted Oxazoles via C-O Bond Cleavage

| Substrate 1 | Substrate 2 | Conditions | Product | Yield | Reference |

| 2-oxo-2-phenylethyl acetate | Benzylamine (B48309) | K₂CO₃, I₂, Ethyl acetate, 80°C | 2-Benzyl-5-phenyloxazole | 88% | researchgate.net |

| 2-oxo-2-phenylethyl acetate | Naphthylmethylamine | K₂CO₃, I₂, Ethyl acetate, 80°C | 2-(Naphthalen-1-ylmethyl)-5-phenyloxazole | 85% | researchgate.net |

| Substituted 2-oxo-2-phenylethyl acetate | Various primary amines | Metal-free, one-pot | Substituted oxazoles | Moderate to excellent | rsc.org |

Oxidative Cyclization Reactions

Oxidative cyclization is a powerful strategy for constructing the oxazole ring, often involving the formation of C-O and C-N bonds in a single cascade process from acyclic precursors. rsc.orgaip.org These reactions utilize an external oxidant to facilitate the ring-closing and subsequent aromatization. A variety of starting materials can be employed, including enamides, benzylamines, and α-bromoketones. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are frequently used as metal-free oxidants. organic-chemistry.orgnsf.gov For example, PIDA can mediate the intramolecular oxidative cyclization of enamides to form a broad range of functionalized oxazoles. organic-chemistry.org Another metal-free approach uses a combination of tert-butyl hydroperoxide (t-BuOOH) and iodine to achieve a domino oxidative cyclization from readily available starting materials under mild conditions. organic-chemistry.org

Photoredox catalysis offers a modern alternative, enabling the synthesis of oxazoles from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org A notable palladium-catalyzed and copper-mediated oxidative cyclization has also been developed, which proceeds through a cascade formation of C-N and C-O bonds, impressively using water as the source of the oxygen atom for the oxazole ring. rsc.org

Table 5: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Starting Materials | Reagent/Catalyst System | Reaction Type | Product Type | Reference |

| Enamides | Phenyliodine diacetate (PIDA) | Metal-free oxidative cyclization | Functionalized oxazoles | organic-chemistry.org |

| Various precursors | t-BuOOH / I₂ | Metal-free domino oxidative cyclization | Polysubstituted oxazoles | organic-chemistry.org |

| α-Bromoketones and benzylamines | [Ru(bpy)₃]Cl₂ (photocatalyst) | Visible-light photocatalysis | Substituted oxazoles | organic-chemistry.org |

| Enol-amides and anilines | Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Cascade oxidative cyclization | Trisubstituted oxazoles | rsc.org |

Multi-component Reaction Strategies for Oxazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govrsc.org This approach is prized for its high atom economy, pot economy, and its ability to rapidly generate molecular diversity and complexity from simple building blocks. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of oxazole derivatives. researchgate.net For example, a gold-catalyzed three-component domino reaction can generate trisubstituted oxazoles directly from imines, alkynes, and acid chlorides. nih.gov Another innovative visible-light-induced three-component reaction allows for the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net

These one-pot strategies are particularly appealing in medicinal chemistry and drug discovery, where the rapid synthesis of compound libraries is essential. rsc.orgacs.org The versatility and efficiency of MCRs make them a powerful tool for accessing advanced oxazole scaffolds. researchgate.net

Green Chemistry and Sustainable Synthetic Practices for Oxazole Compounds

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for oxazoles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com Key green approaches include the use of microwave irradiation, ultrasound, greener solvents like propylene (B89431) carbonate, and the development of reusable catalysts. ijpsonline.comacs.org

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various oxazole syntheses, such as the van Leusen synthesis and Suzuki couplings. ijpsonline.com For instance, reacting p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in DMF under microwave irradiation is an efficient method for producing 2,4-disubstituted oxazoles. tandfonline.comijpsonline.com

The development of metal-free reactions, as discussed previously, is another cornerstone of green oxazole synthesis. rsc.org Furthermore, electrochemical methods are emerging as a sustainable alternative, avoiding the need for transition metals and chemical oxidants by using electricity to drive the desired transformations. rsc.org These green synthetic approaches not only reduce the environmental impact but often lead to more efficient and economical processes for producing valuable oxazole compounds. ijpsonline.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of oxazoles has demonstrated significant improvements, particularly in reducing reaction times from hours to mere minutes. researchgate.netacs.org

A notable example is the [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC), a variant of the van Leusen oxazole synthesis. acs.org In a study, researchers found that by using isopropanol (B130326) (IPA) as a green polar solvent and potassium phosphate (B84403) (K₃PO₄) as a base, 5-substituted oxazoles could be synthesized in excellent yields under microwave irradiation. nih.gov The reaction of an aldehyde with TosMIC at 65 °C with a power of 350 W resulted in the formation of the desired 5-phenyl oxazole in 96% yield within just 8 minutes. nih.gov This protocol proved to be highly efficient and scalable, as demonstrated by a gram-scale synthesis that produced 1.4 grams of 5-phenyl oxazole with the same high yield. nih.gov

The choice of base and its stoichiometry under microwave conditions were found to be critical for selectively synthesizing either 5-substituted oxazoles or the intermediate 4,5-disubstituted oxazolines. acs.org Using 2 equivalents of a strong base like K₃PO₄ favored the elimination step to form the aromatic oxazole, while using only 1 equivalent predominantly yielded the oxazoline intermediate. acs.orgnih.gov

| Entry | Aldehyde (Substrate 1a) | Product (4a-4j) | Yield (%) |

| 1 | Benzaldehyde | 5-phenyloxazole | 96 |

| 2 | 4-Methylbenzaldehyde | 5-(p-tolyl)oxazole | 95 |

| 3 | 4-Methoxybenzaldehyde | 5-(4-methoxyphenyl)oxazole | 98 |

| 4 | 4-Fluorobenzaldehyde | 5-(4-fluorophenyl)oxazole | 96 |

| 5 | 4-Chlorobenzaldehyde | 5-(4-chlorophenyl)oxazole | 94 |

| 6 | 4-Bromobenzaldehyde | 5-(4-bromophenyl)oxazole | 92 |

| 7 | 4-Nitrobenzaldehyde | 5-(4-nitrophenyl)oxazole | 90 |

| 8 | 2-Naphthaldehyde | 5-(naphthalen-2-yl)oxazole | 92 |

| 9 | 2-Thiophenecarboxaldehyde | 5-(thiophen-2-yl)oxazole | 94 |

| 10 | 2-Furaldehyde | 5-(furan-2-yl)oxazole | 95 |

Table 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles. Reaction conditions involved reacting various aldehydes with TosMIC (1.18 mmol) and K₃PO₄ (2.36 mmol) in isopropanol under microwave irradiation (350 W) at 65 °C for 8 minutes. nih.gov

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation, or sonochemistry, provides another green and efficient alternative to conventional synthetic methods. researchgate.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can dramatically enhance reaction rates and yields. researchgate.net

The synthesis of oxazole derivatives has been shown to benefit significantly from ultrasound assistance. ijpsonline.comrsc.org In one study, a series of novel 2-aminonitrile oxazoles were synthesized via a three-component Ugi reaction. semanticscholar.org The researchers compared the reaction outcomes at room temperature versus under ultrasound irradiation (USI). The use of USI not only improved the yields from a range of 61-79% to 73-90% but also drastically reduced the reaction times from 3 hours to just 1 hour. semanticscholar.org

Another report detailed the synthesis of aminooxazole derivatives using a deep eutectic solvent as the reaction medium. researchgate.net A comparison between conventional thermal heating and ultrasound assistance was stark: the thermal method required 3.5 hours to achieve a 69% yield, whereas the ultrasound-assisted method provided a 90% yield in only 8 minutes. researchgate.net These findings underscore the capacity of sonochemistry to accelerate reactions and improve process efficiency in oxazole synthesis. rsc.org

| Entry | Product | Method | Reaction Time | Yield (%) |

| 1 | 2-(((4-benzyl-5-morpholinooxazol-2-yl)(phenyl)methyl)amino)acetonitrile | Room Temp. | 3 h | 72 |

| 2 | 2-(((4-benzyl-5-morpholinooxazol-2-yl)(phenyl)methyl)amino)acetonitrile | Ultrasound | 1 h | 85 |

| 3 | 2-(((4-benzyl-5-morpholinooxazol-2-yl)(4-chlorophenyl)methyl)amino)acetonitrile | Room Temp. | 3 h | 61 |

| 4 | 2-(((4-benzyl-5-morpholinooxazol-2-yl)(4-chlorophenyl)methyl)amino)acetonitrile | Ultrasound | 1 h | 80 |

| 5 | 2-((1-(4-benzyl-5-morpholinooxazol-2-yl)heptyl)amino)acetonitrile | Room Temp. | 3 h | 73 |

| 6 | 2-((1-(4-benzyl-5-morpholinooxazol-2-yl)heptyl)amino)acetonitrile | Ultrasound | 1 h | 82 |

Table 2: Comparison of Room Temperature vs. Ultrasound-Assisted Synthesis of 2-Aminonitrile Oxazoles. The reactions were performed via an Ugi three-component reaction in methanol. semanticscholar.org

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. ijpsonline.com Consequently, synthetic methodologies that operate in water or under solvent-free conditions are highly desirable. researchgate.net

The synthesis of oxazolines and oxazoles has been successfully performed in an aqueous medium. arabjchem.org Water can serve not only as a non-toxic and non-flammable solvent but also as a promoter of certain organic transformations. arabjchem.org A procedure using imidazole (B134444) as a mild catalyst in water allowed for the synthesis of oxazolines from aldehydes and TosMIC at 40 °C. By subsequently increasing the temperature to 60 °C, the intermediate oxazolines could be converted to the corresponding aryl-substituted oxazoles in good yields. arabjchem.org Furthermore, palladium-catalyzed direct arylation reactions for creating 2,5-disubstituted oxazoles have also been efficiently carried out in water. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent another important green approach. researchgate.netbiointerfaceresearch.com The Erlenmeyer synthesis of azalactones (oxazolones) has been achieved by reacting hippuric acid with aldehydes and acetic anhydride using MgO/Al₂O₃ as a catalyst under solvent-free microwave conditions. ijpsonline.com Similarly, the cyclization of aryl enones with urea to form oxazine (B8389632) derivatives has been accomplished with high efficiency using a hydroxyapatite (B223615) catalyst and microwave irradiation without any solvent. researchgate.net These methods simplify work-up procedures, reduce waste, and are often more cost-effective. researchgate.net

Application of Recyclable Catalysts

The development of recoverable and reusable catalysts is a key area of research in sustainable chemistry. researchgate.net Heterogeneous catalysts, particularly those immobilized on solid supports like magnetic nanoparticles, offer significant advantages, including easy separation from the reaction mixture and the potential for multiple reuse cycles without a significant loss of catalytic activity. jsynthchem.com

For the synthesis of oxazole derivatives, several recyclable catalytic systems have been developed. One such system involves a copper(II) complex immobilized on the surface of magnetic Fe₃O₄ nanoparticles functionalized with imidazole ([Fe₃O₄@SiO₂-IM-CuCl₂]). jsynthchem.com This nanocatalyst was used for the preparation of oxazoles from benzylamine and benzil (B1666583) derivatives in ethanol. The catalyst was easily recovered using an external magnet and could be reused for at least six consecutive cycles with only a minor drop in its high catalytic activity. jsynthchem.com

| Catalytic Cycle | Yield (%) |

| 1st Run | 96 |

| 2nd Run | 95 |

| 3rd Run | 95 |

| 4th Run | 94 |

| 5th Run | 93 |

| 6th Run | 92 |

Table 3: Reusability of Fe₃O₄@SiO₂-IM-CuCl₂ Nanocatalyst. The table shows the yield for the synthesis of 2,4,5-triphenyloxazole over six consecutive runs using the magnetically recoverable catalyst. jsynthchem.com

Reactivity and Mechanistic Investigations of 2 Methyl 5 1 Naphthyl Oxazole Transformations

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring and Naphthyl Moiety

Electrophilic substitution on the oxazole ring is generally considered challenging due to the electron-deficient nature of the azadiene system. pharmaguideline.com However, the presence of electron-donating substituents can activate the ring, making such reactions feasible. pharmaguideline.comtandfonline.comsemanticscholar.org In 2-Methyl-5-(1-naphthyl)oxazole, the methyl group at C2 and the naphthyl group at C5 play crucial roles in directing the outcome of electrophilic attack.

The regioselectivity of electrophilic aromatic substitution (SEAr) on substituted oxazoles is a subject of detailed study. For the oxazole ring itself, electrophilic attack generally occurs at the C5 position, followed by C4, with the C2 position being the least reactive. pharmaguideline.comtandfonline.com However, the substitution pattern of the specific molecule can alter this preference. The presence of an electron-donating group is often required to facilitate the reaction. wikipedia.orgnumberanalytics.com In the case of this compound, the C5 position is already occupied by the naphthyl group.

The electronic nature of substituents dramatically influences reactivity. Electron-donating groups (EDGs) increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. numberanalytics.com For instance, alkoxy-substituted oxazoles are sufficiently activated to participate in Diels-Alder reactions with even electron-poor dienophiles. clockss.org While direct electrophilic substitution data on this compound is sparse, studies on analogous compounds, like 5-methyl-4-phenyl-1,3-oxazole, show that electron-donating groups on the phenyl ring can activate the C2 position of the oxazole ring for reactions like nitration or halogenation.

Given the large, electron-rich naphthyl system, electrophilic substitution could potentially occur on the naphthyl ring itself. The directing effect of the oxazole substituent on the naphthalene (B1677914) ring would determine the position of attack, competing with the inherent reactivity of the oxazole's C4 position. Palladium-catalyzed direct arylation reactions, which can proceed through an electrophilic substitution-type mechanism, have shown that C2- and C5-selectivity on the oxazole ring can be controlled by the choice of ligand. nih.gov

Table 1: Regioselectivity Trends in Electrophilic Substitution of Oxazoles

| Position | General Reactivity Trend | Influencing Factors |

|---|---|---|

| C2 | Low | Activated by strongly donating groups at C4/C5. Can be targeted via lithiation. pharmaguideline.comwikipedia.org |

| C4 | Moderate | A potential site for substitution, but less favored than C5. pharmaguideline.comclockss.org |

| C5 | High | Most common site for electrophilic attack in unsubstituted or C2/C4-substituted oxazoles. tandfonline.comsemanticscholar.orgwikipedia.org |

| Aryl Substituent | Variable | Can be the site of substitution depending on the reaction conditions and the relative activation compared to the oxazole ring. |

Modern synthetic methods, particularly those involving metal catalysis, often exhibit broad functional group tolerance. For example, a recently developed metal-free electrophilic aromatic C–H oxazolination using Tf₂O and 2-oxazolidinone (B127357) is compatible with a wide range of arenes and heteroarenes, tolerating important functional groups such as nitro, chloro, and ester moieties. acs.org Similarly, palladium-catalyzed direct arylation reactions of oxazoles have been shown to work with a variety of functional groups on the coupling partners. nih.govacs.org This tolerance is crucial for the synthesis of complex molecules where sensitive functionalities must be preserved during the transformation of the oxazole core or its substituents. Research on the cyclization of β-hydroxy amides to oxazolines also highlights methods that tolerate a broad scope of functional groups. organic-chemistry.org

Nucleophilic Reactions Involving this compound

Nucleophilic reactions on the oxazole ring are less common than electrophilic substitutions and often require specific activation. Generally, direct nucleophilic substitution on the oxazole ring does not occur; instead, such attacks can lead to ring cleavage. pharmaguideline.comtandfonline.com However, specific structural features, such as the presence of a good leaving group or a carbonyl functionality in related oxazolone (B7731731) systems, can enable nucleophilic pathways.

Oxazolones, particularly 5(4H)-oxazolones, are versatile heterocyclic compounds that serve as valuable building blocks in organic synthesis due to their reactivity towards nucleophiles. nih.gov The carbonyl group at the C5 position is a primary site for nucleophilic attack. This reactivity is exploited in ring-opening reactions to generate a variety of derivatives, such as amides and amino acids. nih.govbiointerfaceresearch.com

For example, the reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with secondary amines like morpholine (B109124) or piperazine (B1678402) leads to the formation of the corresponding benzamides in good yields. nih.gov This process involves a nucleophilic attack of the amine on the C5 carbonyl of the oxazolone ring. nih.govnih.gov Similarly, primary aryl amines can induce ring-opening of 5-oxazolones to produce new racemic benzamide (B126) derivatives. researchgate.net The rate of this ring-opening reaction is influenced by substituents, with electron-donating groups on a C2-phenyl ring reducing the reaction rate. biointerfaceresearch.com While this compound is not an oxazolone itself, understanding the reactivity of these related systems provides insight into potential transformations if the oxazole were to be oxidized to an oxazolone.

The presence of a halogen atom on the oxazole ring dramatically alters its reactivity, making it susceptible to nucleophilic substitution. A halogen at the C2 position is particularly labile and can be readily displaced by a nucleophile. pharmaguideline.comtandfonline.comcutm.ac.in The order of reactivity for nucleophilic substitution on halo-oxazoles is C2 >> C4 > C5. tandfonline.com This provides a reliable method for introducing various functionalities at the C2 position. For this compound, this would require a synthetic route to first install a halogen at the C2 position, replacing the methyl group, or to build the ring with a C2-halogen substituent from the start. Once formed, a hypothetical 2-halo-5-(1-naphthyl)oxazole could react with a range of nucleophiles, such as amines, alkoxides, and thiols, to yield diverse C2-functionalized derivatives. researchgate.net

Table 2: Examples of Nucleophilic Reactions on Oxazole Derivatives

| Reactant Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Oxazolone + Secondary Amine | Nucleophilic attack at C5 carbonyl and ring opening | Benzamides | nih.gov |

| Oxazolone + Primary Aryl Amine | Ring opening via nucleophilic attack | Racemic benzamides | researchgate.net |

| 2-Halo-oxazole + Nucleophile | Nucleophilic aromatic substitution | C2-substituted oxazoles | pharmaguideline.comtandfonline.com |

Cycloaddition Reactions of Oxazole Systems (e.g., Diels-Alder)

Oxazoles are well-recognized for their ability to function as azadienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. arkat-usa.org This reactivity provides a powerful tool for the synthesis of other important heterocyclic systems, such as pyridines and furans. wikipedia.orgarkat-usa.orgthieme-connect.de The furan-type oxygen atom at position 1 and the pyridine-type nitrogen at position 3 confer a diene-like character to the oxazole ring. pharmaguideline.com

The Diels-Alder reaction of an oxazole with an alkyne typically leads to a furan (B31954) derivative through the elimination of a nitrile from the initial cycloadduct. arkat-usa.org When an alkene is used as the dienophile, the reaction pathway usually involves the formation of a bicyclic intermediate that, upon loss of water, yields a substituted pyridine (B92270). wikipedia.orgthieme-connect.de This latter process has been famously applied in the synthesis of Vitamin B6. wikipedia.orgthieme-connect.de

The reactivity of the oxazole diene is significantly influenced by its substituents. The oxazole ring itself is an electron-deficient azadiene, which favors reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder). clockss.org However, the presence of electron-donating groups on the oxazole ring can increase the energy of its HOMO, facilitating "normal" Diels-Alder reactions with electron-poor dienophiles. pharmaguideline.comclockss.org In this compound, the C2-methyl group acts as a weak electron-donating group, which would enhance its reactivity as a diene. The reaction can be further facilitated by protonation or coordination of a Lewis acid to the oxazole nitrogen, which lowers the LUMO of the diene, making it more reactive toward dienophiles. acs.orgnih.gov Both intermolecular and intramolecular versions of the oxazole Diels-Alder reaction are well-established, providing pathways to a wide array of complex molecular architectures. tandfonline.comthieme-connect.com

Table 3: Summary of Oxazole Cycloaddition Reactions

| Dienophile | Intermediate | Final Product | Key Features |

|---|---|---|---|

| Alkyne | Bicyclic adduct | Substituted Furan | Proceeds via elimination of a nitrile (R-CN). arkat-usa.org |

| Alkene | Bicyclic adduct | Substituted Pyridine | Proceeds via elimination of water. wikipedia.orgthieme-connect.de |

| Heterodienophiles (e.g., C=O, N=N) | Bicyclic adduct | Various heterocycles | Can lead to oxazolines, triazolines, etc. clockss.org |

| Singlet Oxygen | Bicyclic endoperoxide | Triamide | [4+2]-cycloaddition pathway. researchgate.net |

Oxazoles as Dienes in [4+2] Cycloadditions

The oxazole ring possesses a conjugated diene system within its structure, enabling it to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pharmaguideline.comresearchgate.net This reactivity is a cornerstone of oxazole chemistry, providing a powerful method for the synthesis of highly substituted pyridine and furan derivatives. researchgate.netmdpi.org In these reactions, the oxazole acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile). pharmaguideline.com

The general mechanism for the Diels-Alder reaction of an oxazole with an alkene dienophile involves the initial formation of a bicyclic adduct. This primary adduct is often unstable and readily undergoes a subsequent elimination reaction, typically the loss of water or another small molecule, to aromatize into a pyridine ring. researchgate.netwikipedia.org When an alkyne is used as the dienophile, the intermediate bicyclic adduct eliminates a nitrile fragment in a retro-Diels-Alder reaction to afford a furan. mdpi.orgrsc.org

The reactivity of the oxazole in these cycloadditions is significantly influenced by the substituents on the ring. Electron-donating groups on the oxazole ring generally facilitate the reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, thus narrowing the HOMO-LUMO gap between the diene and the dienophile. pharmaguideline.comresearchgate.net In the case of this compound, the methyl group at C2 and the aryl naphthyl group at C5 are expected to enhance its reactivity as a diene. The reaction is typically carried out at elevated temperatures, although microwave assistance has been shown to accelerate these transformations significantly. mdpi.org

The reaction of a 2,5-disubstituted oxazole like this compound with various dienophiles would be expected to produce a range of substituted pyridines, as illustrated in the following general scheme.

| Dienophile | Expected Pyridine Product Structure |

| Alkene (e.g., N-phenylmaleimide) | Substituted dihydropyridine, which aromatizes |

| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Polysubstituted Furan |

This table illustrates the expected product classes from the Diels-Alder reaction of this compound with representative dienophiles based on established oxazole chemistry.

Tandem Cycloaddition Sequences

Tandem reactions, or cascade reactions, involving cycloadditions offer an efficient pathway for the synthesis of complex molecules from simple precursors in a single operation. Oxazoles are versatile platforms for such sequences. For instance, the synthesis of 2,5-disubstituted oxazoles, including analogs of this compound, can be achieved through iodine-catalyzed tandem oxidative cyclization reactions. organic-chemistry.orgresearchgate.net These methods often utilize readily available starting materials like aromatic aldehydes and α-amino ketones. organic-chemistry.org

Furthermore, copper-catalyzed cascade reactions of alkenes with azides have been developed for the synthesis of 2,5-disubstituted oxazoles. rsc.org This process involves a sequence of 1,3-dipolar cycloaddition, ring cleavage, migration, denitrogenation, and oxidative dehydrogenative cyclization. rsc.org Such methodologies highlight the potential for constructing the this compound scaffold through intricate, one-pot procedures.

Ring-Opening and Rearrangement Pathways of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under different conditions, providing pathways to other important chemical structures.

The oxazole ring can undergo cleavage under both acidic and basic conditions, as well as through oxidation. pharmaguideline.com Hydrolysis of certain oxazole derivatives can lead to the formation of acyclic products. For example, the hydrolysis of 2-methyl-5-(β-arylacrylyl)-2-oxazolines with hydrochloric acid results in the formation of hydrochlorides of the corresponding ring-opened aminobutanones. electronicsandbooks.com While this example is for an oxazoline (B21484), it demonstrates the lability of the heterocyclic core.

Oxidative cleavage of the oxazole ring can be achieved using oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com The products are typically open-chain amide or ester derivatives. The stability of the oxazole ring is such that it is often resistant to cleavage by milder reagents like hydrogen peroxide. pharmaguideline.com The specific conditions required for the hydrolytic or solvolytic cleavage of this compound would depend on the reaction environment, but the inherent reactivity of the oxazole core suggests that such transformations are feasible.

Oxazoles can serve as precursors to other heterocyclic systems through rearrangement reactions. A classic example is the Cornforth rearrangement, which is a thermal rearrangement of a 4-acyloxazole. wikipedia.orgwikipedia.org In this reaction, the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. wikipedia.org For this compound, this specific rearrangement would require prior functionalization at the C4 position with an acyl group.

More generally, oxazoles can be converted into other heterocycles such as imidazoles or pyrroles. tandfonline.com The reaction with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage followed by recyclization to form an imidazole (B134444). pharmaguideline.com Deprotonation at the C2 position can lead to a ring-opened isonitrile intermediate, which can be trapped or undergo further reactions. wikipedia.orgnih.gov The reaction of some oxazoles with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also lead to pyrrole (B145914) derivatives through an abnormal Diels-Alder pathway or reaction with a nitrile ylide intermediate. semanticscholar.org

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the mechanisms and reactivity of oxazole transformations. cdu.edu.aursc.org These studies help to rationalize experimental observations and predict the behavior of specific compounds like this compound.

Computational studies on the Diels-Alder reaction of oxazoles have confirmed that the reaction is facilitated by electron-donating substituents on the oxazole ring. researchgate.net Calculations of the frontier molecular orbital (HOMO-LUMO) energies can predict the reactivity of a given oxazole-dienophile pair. researchgate.net For this compound, the electron-rich nature of the methyl and naphthyl substituents would be expected to lower the activation barrier for cycloaddition.

DFT calculations have also been employed to study the photo-oxidation of oxazoles with singlet oxygen. cdu.edu.au These studies indicate that the primary reaction pathway is a [4+2]-cycloaddition to form an endoperoxide, which can then rearrange to other products. The rate of this reaction is influenced by the electronic effects of the substituents. cdu.edu.au A study on 4-methyl-2,5-diphenyloxazole showed a slightly higher reaction rate compared to unsubstituted oxazole, suggesting that the substituents on this compound would likewise influence its stability towards photo-oxidation. cdu.edu.au

| Computational Method | Investigated Reaction | Key Finding | Relevance to this compound |

| DFT | Diels-Alder with ethylene | Lewis/Brønsted acids lower the activation barrier by stabilizing the transition state. researchgate.net | Predicts enhanced reactivity under acidic catalysis. |

| DFT-B3LYP | Photo-oxidation with singlet oxygen | [4+2] cycloaddition is the favored pathway; substituent electronic effects modulate reaction rates. cdu.edu.au | The naphthyl and methyl groups will influence the compound's photosensitivity. |

| Ab initio | Cornforth Rearrangement | The reaction proceeds through a nitrile ylide intermediate; product stability dictates the outcome. wikipedia.org | Provides a mechanistic framework for potential rearrangements if the molecule is functionalized at C4. |

This table summarizes findings from theoretical studies on oxazole reactivity and their implications for this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 1 Naphthyl Oxazole

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Although specific spectra for 2-Methyl-5-(1-naphthyl)oxazole are not publicly documented, its ¹H and ¹³C NMR spectra can be predicted with high confidence based on established chemical shift data for its constituent parts. netlify.appipb.pt

The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, oxazole (B20620), and naphthyl protons. The methyl group (CH₃) at the C2 position would likely appear as a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm. mdpi.com The single proton on the oxazole ring (H4) would also be a singlet, expected further downfield. The naphthyl group would present a complex series of multiplets in the aromatic region (approximately δ 7.5-8.5 ppm) due to the various proton-proton coupling interactions across the fused ring system.

The ¹³C NMR spectrum provides information on each unique carbon environment. The methyl carbon would produce a signal in the aliphatic region (around δ 14-20 ppm). mdpi.com The carbons of the oxazole ring would resonate at characteristic downfield shifts, with C2, C4, and C5 having distinct values. The ten carbons of the naphthyl ring would generate a series of signals in the aromatic region (δ 120-140 ppm), with quaternary carbons showing different intensities and relaxation times compared to protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Methyl | ¹H | 2.4 - 2.6 | Singlet (s) |

| Oxazole H4 | ¹H | 7.0 - 7.5 | Singlet (s) |

| Naphthyl | ¹H | 7.5 - 8.5 | Multiplets (m) |

| Methyl | ¹³C | 14 - 20 | Quartet (in off-resonance) |

| Oxazole | ¹³C | 120 - 165 | Singlets |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several key absorption bands. Analysis of the analogue 2-(1-Naphthyl)-5-phenyloxazole (B1266115) shows strong bands for C=C stretching in the aromatic rings between 1600–1500 cm⁻¹ and a C=N stretching band for the oxazole ring near 1480 cm⁻¹. Additional expected vibrations include the C-O-C (ether) stretch of the oxazole ring, typically around 1050-1150 cm⁻¹, and numerous C-H stretching and bending vibrations. Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending in the naphthyl system would produce strong signals in the 700–900 cm⁻¹ region.

Raman spectroscopy , which detects molecular vibrations that cause a change in polarizability, would provide complementary information. Aromatic ring systems often produce strong Raman signals, making it particularly useful for characterizing the naphthyl moiety.

Table 2: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Naphthyl, Oxazole | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Naphthyl | 1500 - 1600 | Medium-Strong |

| C=N Stretch | Oxazole Ring | ~1480 | Medium |

| C-O-C Stretch | Oxazole Ring | 1050 - 1150 | Strong |

Mass Spectrometry Techniques (GC/MS, LC/MS, Q-TOF) for Molecular Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. The exact mass of this compound (C₁₄H₁₁NO) is 209.08406 g/mol .

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) systems, often coupled with liquid chromatography (LC) for sample introduction (LC/MS), can confirm the elemental formula with high accuracy. researchgate.net Gas chromatography-mass spectrometry (GC/MS) is also a viable technique for analyzing thermally stable, volatile compounds like this.

While a specific spectrum is unavailable, the fragmentation pattern under electron impact (EI) conditions can be predicted. The molecular ion peak ([M]⁺˙) at m/z = 209 would be prominent. Common fragmentation pathways for aryloxazoles include the cleavage of substituent groups and the opening of the heterocyclic ring. mdpi.comscielo.br Key predicted fragments would include:

[M-15]⁺ : Loss of the methyl radical (˙CH₃) from the C2 position.

[M-28]⁺˙ : Loss of carbon monoxide (CO) from the oxazole ring.

[M-42]⁺˙ : Loss of acetonitrile (B52724) (CH₃CN) resulting from rearrangement and cleavage of the oxazole ring.

A fragment corresponding to the naphthyl cation at m/z = 127.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value (Predicted) | Identity | Fragment Lost |

|---|---|---|

| 209 | [M]⁺˙ (Molecular Ion) | - |

| 194 | [M - CH₃]⁺ | ˙CH₃ |

| 181 | [M - CO]⁺˙ | CO |

| 167 | [M - CH₃CN]⁺˙ | CH₃CN |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing interactions. While a crystal structure for this compound has not been reported, the structure of the closely related compound 2-(1-Naphthyl)-5-phenyloxazole (αNPO) has been determined. nih.gov

The αNPO structure reveals critical architectural features that would be mirrored in the target compound. nih.gov The oxazole ring itself is largely planar, though minor deviations can occur due to steric hindrance from the bulky aryl substituents. A key feature is the dihedral angle between the plane of the oxazole ring and the plane of the naphthyl ring. In αNPO, there is a significant twist between the naphthyl and phenyl substituents, with a dihedral angle of approximately 57.21°. A similar non-coplanar arrangement would be expected for this compound to minimize steric repulsion. The crystal packing would be governed by weak intermolecular forces such as van der Waals interactions and potential π-π stacking of the aromatic rings.

Table 4: Crystallographic Data for the Analogue 2-(1-Naphthyl)-5-phenyloxazole (αNPO) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 15.722 |

| b (Å) | 3.9060 |

| c (Å) | 21.969 |

| β (°) | 99.44 |

| Volume (ų) | 1330.1 |

Computational Chemistry in Elucidating Molecular Architecture and Properties (excluding basic identification data)

In the absence of complete experimental data, computational methods serve as powerful predictive tools for understanding molecular structure and behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com For this compound, DFT calculations, often using functionals like B3LYP, could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation, including bond lengths and the crucial dihedral angle between the naphthyl and oxazole rings. rsc.org

Calculate Vibrational Frequencies: Generate a theoretical vibrational spectrum to aid in the assignment of experimental FTIR and Raman bands.

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter related to the molecule's chemical reactivity and electronic transition properties.

These calculations would provide a deep understanding of the interplay between the electron-donating methyl group and the extensive π-systems of the oxazole and naphthyl rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. acs.org For a biaryl system like this compound, MD simulations would be particularly valuable for:

Studying Conformational Flexibility: The single bond connecting the naphthyl and oxazole rings acts as a rotational axis. MD simulations can explore the rotational energy barrier and the population of different rotational conformers (atropisomers) at a given temperature. mdpi.com

Simulating Condensed-Phase Behavior: By placing the molecule in a simulated solvent box or a crystal lattice, MD can predict how it interacts with its environment, offering insights into solubility, diffusion, and crystal packing forces.

These simulations bridge the gap between a static molecular picture and the dynamic behavior of the molecule in a realistic chemical system.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties and molecular orbital characteristics of this compound are crucial for understanding its chemical reactivity, stability, and photophysical behavior. While direct computational studies for this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis can be constructed by examining its constituent parts—the oxazole ring, the methyl group, and the naphthyl group—and by drawing comparisons with structurally analogous compounds that have been studied computationally.

The core of the molecule is the oxazole ring, a five-membered aromatic heterocycle. The atoms within the oxazole ring are sp² hybridized and planar. tandfonline.com This planarity allows for the delocalization of six π-electrons across the ring, which is fundamental to its electronic structure. tandfonline.com The electronic properties are significantly influenced by the substituents at the C2 and C5 positions.

Theoretical investigations using Density Functional Theory (DFT) are standard methods for evaluating the electronic structure and molecular properties of such compounds. nih.govnih.gov These studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as they are key determinants of a molecule's electronic behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. The distribution and energy of these orbitals dictate the molecule's reactivity and its behavior in chemical reactions. In oxazole derivatives, the HOMO is generally a π-orbital distributed across the conjugated system, while the LUMO is a π* (antibonding) orbital.

For a molecule like this compound, the extensive π-conjugation of the naphthyl group is expected to play a dominant role in defining the frontier orbitals. Computational studies on related naphtho-oxazoles show that electronic transitions are primarily governed by the promotion of an electron from the HOMO to a low-lying unoccupied orbital, such as the LUMO or LUMO+1. irb.hr In one studied naphtho-oxazole, the most significant electronic transition involved orbitals from HOMO to LUMO+1 and HOMO-1 to LUMO. irb.hr The HOMO is typically delocalized over the entire π-conjugated framework, including both the naphthalene (B1677914) and oxazole rings, while the LUMO is similarly distributed.

HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov

To estimate the electronic properties of this compound, we can analyze data from similar compounds. A DFT study on 2-methyl-5-phenyloxazole, a close analog, provides valuable insight. The study, using the B3LYP/6–311++g(2df,2p) level of theory, found that the methyl group has a minimal effect on the distribution of HOMO and LUMO contours in the oxazole ring. nih.gov However, substituting a phenyl group with a larger conjugated system like naphthalene is known to decrease the HOMO-LUMO gap due to the extension of the π-system. A computational study on naphthalene itself using DFT reported a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com

The electronic properties of several oxazole derivatives calculated via DFT are presented below to provide context.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Oxazole | -7.143 | -0.186 | 6.957 | B3LYP/6–311++g(2df,2p) | nih.gov |

| 2-Methyloxazole | -6.857 | -0.163 | 6.694 | B3LYP/6–311++g(2df,2p) | nih.gov |

| 2-Methyl-5-phenyloxazole | -6.313 | -0.789 | 5.524 | B3LYP/6–311++g(2df,2p) | nih.gov |

| 2-(6-methoxy-2-naphthyl)-1,3-benzoxazole | -5.61 | -1.68 | 3.93 | B3LYP/LANL2DZ | ajrconline.org |

From the data, it is evident that increasing the conjugation (from oxazole to 2-methyl-5-phenyloxazole) decreases the HOMO-LUMO energy gap, thereby increasing reactivity. nih.gov The introduction of the naphthyl group in this compound, a more extensive π-system than a phenyl group, is expected to lower the energy gap further, making it a more reactive and photophysically active molecule compared to its phenyl-substituted counterpart. The data for the larger 2-(6-methoxy-2-naphthyl)-1,3-benzoxazole system shows a significantly smaller gap of 3.93 eV, illustrating the strong effect of extended conjugation. ajrconline.org

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) surface is another tool used to analyze electronic properties. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In oxazole derivatives, the region around the nitrogen atom typically shows a negative potential (red/yellow), indicating its nucleophilic character, while other areas, particularly around hydrogen atoms, show positive potential (blue). nih.gov For this compound, the MEP surface would highlight the electronegative nitrogen atom as a site for electrophilic attack and would show the delocalized π-electron clouds of the naphthyl and oxazole rings.

Derivatization and Functionalization Strategies for the 2 Methyl 5 1 Naphthyl Oxazole Scaffold

Introduction of Substituents on the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. semanticscholar.org Its reactivity is characterized by a degree of aromaticity, but it is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de Despite this, specific positions on the ring can be targeted for functionalization through various synthetic methodologies. The relative acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org

The methyl group at the 2-position of the parent scaffold is a primary site for modification. The acidity of the C2-proton makes it susceptible to deprotonation, which can facilitate a range of reactions. Strategies for modifying this position often involve either the transformation of the existing methyl group or the complete synthesis of the oxazole ring with a pre-functionalized C2 substituent.

Systematic studies on related α-keto oxazoles have demonstrated that a wide variety of substituents can be tolerated at the C2 position. For instance, replacing a terminal phenyl group on a C2 acyl side chain with a 1-naphthyl group has been shown to be an effective modification in the context of enzyme inhibition. nih.gov Furthermore, nickel-catalyzed C2 arylation of oxazoles with aryl chlorides and related phenol (B47542) derivatives has been developed, providing a direct method for introducing aryl groups at this position. organic-chemistry.org Palladium catalysis has also been employed for C2 arylation, with solvent polarity playing a key role in regioselectivity. organic-chemistry.org

Research into the synthesis of related phenanthro[9,10-d]oxazoles has shown that various alkyl and aryl groups can be introduced at the 2-position, highlighting the versatility of synthetic routes leading to 2-substituted oxazole systems. nih.gov

Table 1: Examples of C2-Substituted Phenanthro[9,10-d]oxazoles This table showcases derivatives of a related fused oxazole system, illustrating potential modifications analogous to the 2-position of the target compound.

| Compound Name | R Group at C2 | Starting Materials | Key Reagents/Conditions | Reference |

| 2-Nonylphenanthro[9,10-d]oxazole | Nonyl | Not Specified | Not Specified | nih.gov |

| 2-Benzylphenanthro[9,10-d]oxazole | Benzyl | Not Specified | Not Specified | nih.gov |

| 2-Isopropylphenanthro[9,10-d]oxazole | Isopropyl | Not Specified | Not Specified | nih.gov |

Functionalization at the C4 position of the oxazole ring can be achieved through several synthetic routes. One versatile method involves the use of a 4-bis(methylthio)methylene-2-phenyloxazol-5-one template. acs.org This intermediate allows for nucleophilic ring-opening followed by cyclization to introduce diverse functionalities at the C4 position, such as carboxamides and acyl groups. acs.org Although this template uses a phenyl group at C2, the principles can be adapted for the 2-methyl scaffold.

Another powerful strategy involves constructing the oxazole ring from tailored starting materials. For example, a one-pot synthesis utilizing carboxylic acids and various amino acids can produce 2,4,5-trisubstituted oxazoles. beilstein-journals.org In this approach, the substituent at the 4-position is derived from the side chain of the amino acid used in the synthesis. beilstein-journals.org This allows for the introduction of a wide range of groups, including benzyl, isopropyl, and isobutyl moieties. beilstein-journals.org

Table 2: Synthesis of 4-Substituted Oxazoles via One-Pot Reaction This table illustrates the synthesis of oxazoles where the C4-substituent is derived from different amino acids.

| Entry | Amino Acid (Source of C4-Substituent) | Product | Yield (%) |

| 1 | Phenylalanine | 4-benzyl-5-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-phenyloxazole | 73 |

| 2 | Valine | 5-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-4-isopropyl-2-phenyloxazole | 73 |

| 3 | Leucine | 5-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-4-isobutyl-2-phenyloxazole | 61 |

| 4 | Phenylglycine | 5-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2,4-diphenyloxazole | 71 |

Data sourced from a study on 2-phenyl oxazoles, demonstrating the principle of C4-functionalization from amino acids. beilstein-journals.org

The C5 position of the oxazole ring is often targeted for electrophilic substitution. semanticscholar.org Modern cross-coupling reactions have become a primary tool for introducing substituents at this site. Palladium-catalyzed direct arylation offers a method for creating a carbon-carbon bond at C5, with high regioselectivity achievable through the use of specific phosphine (B1218219) ligands in polar solvents. organic-chemistry.org

A particularly effective method for functionalizing the 5-position involves a Suzuki-Miyaura coupling reaction. beilstein-journals.org This is often accomplished by first synthesizing a 5-(triazinyloxy)oxazole intermediate, which can then be coupled with a variety of boronic acids in the presence of a nickel catalyst. beilstein-journals.org This strategy allows for the introduction of diverse aryl and heteroaryl groups. beilstein-journals.org

Furthermore, the 5-position can be functionalized by first installing a versatile handle, such as a methylthio group. This group can subsequently be oxidized to a more labile methylsulfonyl group, which then acts as a good leaving group for nucleophilic displacement by amines, enabling the synthesis of novel 5-amino-oxazoles. acs.org

Table 3: Ni-catalyzed Suzuki–Miyaura Coupling for C5-Functionalization This table shows the coupling of a 5-(triazinyloxy)oxazole intermediate with various boronic acids to yield 2,4,5-trisubstituted oxazoles.

| Entry | Boronic Acid | Conditions | Product | Yield (%) |

| 1 | Phenylboronic acid | NiCl2(dppp), K3PO4, 1,4-dioxane, 80 °C | 4-methyl-2,5-diphenyloxazole | 78 |

| 2 | 4-Fluorophenylboronic acid | NiCl2(dppf), dppf, K3PO4, 1,4-dioxane, 100 °C | 5-(4-fluorophenyl)-4-methyl-2-phenyloxazole | 64 |

| 3 | 4-Methoxyphenylboronic acid | A | 5-(4-methoxyphenyl)-4-methyl-2-phenyloxazole | 78 |

| 4 | 2-Thiopheneboronic acid | A | 4-methyl-2-phenyl-5-(2-thienyl)oxazole | 72 |

Conditions A: NiCl2(dppp), K3PO4, 1,4-dioxane, 80 °C. Conditions B: NiCl2(dppf), dppf, K3PO4, 1,4-dioxane, 100 °C in a sealed tube. Data sourced from a study on 2-phenyl-4-methyl oxazoles. beilstein-journals.org

Chemical Modifications of the Naphthyl Moiety

The naphthalene (B1677914) ring system is an electron-rich aromatic moiety that readily undergoes electrophilic substitution. uomustansiriyah.edu.iqlibretexts.org Its reactivity is greater than that of benzene. libretexts.org The presence of the oxazole substituent can influence the regioselectivity of these reactions.

Naphthalene typically undergoes electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts acylation. uomustansiriyah.edu.iqlibretexts.org These reactions predominantly occur at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7) because the carbocation intermediate formed by α-attack is better stabilized by resonance. uomustansiriyah.edu.iqlibretexts.org For the 5-(1-naphthyl) substituent, this means reactions are most likely to occur at the 4-, 5-, and 8-positions of the naphthalene ring.

The conditions of the reaction can sometimes alter this preference. A notable example is the Friedel-Crafts acylation, where the choice of solvent is critical. uomustansiriyah.edu.iqlibretexts.org Acylation in carbon disulfide typically yields the α-substituted product, whereas conducting the reaction in nitrobenzene (B124822) favors the formation of the β-isomer due to the formation of a bulky complex that preferentially attacks the sterically less hindered position. uomustansiriyah.edu.iqlibretexts.org

Table 4: General Reactivity of Naphthalene in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predominant Product Position | Notes | Reference |

| Nitration | HNO₃, H₂SO₄ | α-position | --- | uomustansiriyah.edu.iq |

| Halogenation | Br₂, CCl₄ | α-position | --- | uomustansiriyah.edu.iq |

| Sulfonation | H₂SO₄ | α-position (low temp), β-position (high temp) | Reversible reaction, thermodynamically controlled at high temp | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | α-position (in CS₂) or β-position (in C₆H₅NO₂) | Solvent-dependent regioselectivity | uomustansiriyah.edu.iqlibretexts.org |

Once a functional group is introduced onto the naphthalene ring via electrophilic substitution, it can be further modified through functional group interconversions. These are standard organic reactions that transform one functional group into another. vanderbilt.edu

Synthesis of Polymeric and Macromolecular Oxazole Derivatives

The incorporation of the 2-methyl-5-(1-naphthyl)oxazole unit into polymeric structures is a promising strategy for developing advanced materials with tailored optical and electronic properties. One effective approach involves the synthesis of polymerizable monomers derived from a similar scaffold, 2-(1-naphthyl)-5-phenyloxazole (B1266115), which can then be copolymerized to yield scintillating resins. This methodology can be conceptually extended to monomers derived from this compound.

A key strategy involves introducing a polymerizable group, such as a vinyl or allyl moiety, onto the oxazole ring. For instance, starting with the parent 2-(1-naphthyl)-5-phenyloxazole (αNPO), vinyl and allyl derivatives can be synthesized via Stille coupling. These monomers, 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO), can then be copolymerized with monomers like styrene (B11656) or 4-methylstyrene (B72717) and a cross-linker such as divinylbenzene. rsc.org This process, typically carried out in the presence of a porogen like toluene, results in the formation of stable, scintillating resin beads. rsc.org The resulting polymers efficiently transfer energy from the polymer backbone to the covalently attached fluorophores, leading to fluorescence upon exposure to ionizing radiation. rsc.org

The optical properties of the resulting polymers are influenced by the specific monomer incorporated. For example, vNPO exhibits a red-shifted emission with an average wavelength of approximately 420 nm, which is advantageous for enhancing the sensitivity of photomultiplier tubes without requiring a secondary wavelength shifter. rsc.org

Table 1: Synthesis and Properties of Polymerizable Naphthyloxazole Derivatives

| Monomer | Synthetic Method | Yield | Emission Wavelength (average) | Application |

|---|---|---|---|---|

| 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) | Stille Coupling | ~95% | ~420 nm | Scintillating Resins |

This table is based on data for the closely related 2-(1-naphthyl)-5-phenyloxazole scaffold and provides a model for the potential synthesis and properties of polymers derived from this compound.

Preparation of Fused and Annulated Oxazole Systems